Cas no 54882-04-1 (Ethyl Phenylsulfinylacetate)

Ethyl Phenylsulfinylacetate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl Phenylsulfinylacetate
- PHENYLSULFINYLACETIC ACID ETHYL ESTER
- ethyl 2-(benzenesulfinyl)acetate
- Ethyl 2-(phenylsulfinyl)acetate
- PHENYLSULFINYLACETICACIDETHYLESTER
- AM87059
- (2-Ethoxy-2-oxoethyl)oxylatophenylsulfonium
- P1135
- DTXSID50448832
- CS-0453529
- AKOS009157537
- D92077
- DB-321395
- SCHEMBL4908868
- 54882-04-1
-
- MDL: MFCD00191677
- Inchi: 1S/C10H12O3S/c1-2-13-10(11)8-14(12)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
- InChI Key: HVVJMTVECSPOGD-UHFFFAOYSA-N
- SMILES: S(C([H])([H])C(=O)OC([H])([H])C([H])([H])[H])(C1C([H])=C([H])C([H])=C([H])C=1[H])=O
Computed Properties
- Exact Mass: 212.05100
- Monoisotopic Mass: 212.05071541g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
- Complexity: 209
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 62.6
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.4
Experimental Properties
- Color/Form: Not determined
- Density: 1.21
- Boiling Point: 154°C/3mmHg(lit.)
- Refractive Index: 1.5440-1.5490
- PSA: 62.58000
- LogP: 2.22300
- Solubility: Not determined
Ethyl Phenylsulfinylacetate Security Information
- Storage Condition:(BD147733)
Ethyl Phenylsulfinylacetate Customs Data
- HS CODE:2930909090
- Customs Data:
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Ethyl Phenylsulfinylacetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Cooke Chemical | T9744230-5g |
Ethyl Phenylsulfinylacetate |
54882-04-1 | >85.0%(GC) | 5g |
RMB 1272.00 | 2025-02-20 | |
SHENG KE LU SI SHENG WU JI SHU | sc-296065-5g |
Phenylsulfinylacetic Acid Ethyl Ester, |
54882-04-1 | 5g |
¥2151.00 | 2023-09-05 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1524196-5g |
Ethyl 2-(phenylsulfinyl)acetate |
54882-04-1 | 98% | 5g |
¥2407.00 | 2024-05-09 | |
Ambeed | A157743-5g |
Phenylsulfinylaceticacidethylester |
54882-04-1 | 85% | 5g |
$490.0 | 2025-02-21 | |
TRC | E932060-100mg |
Ethyl Phenylsulfinylacetate |
54882-04-1 | 100mg |
$ 65.00 | 2022-06-05 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E156230-5G |
Ethyl Phenylsulfinylacetate |
54882-04-1 | >85.0%(GC) | 5g |
¥1259.90 | 2023-09-03 | |
TRC | E932060-500mg |
Ethyl Phenylsulfinylacetate |
54882-04-1 | 500mg |
$ 115.00 | 2022-06-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-296065-5 g |
Phenylsulfinylacetic Acid Ethyl Ester, |
54882-04-1 | 5g |
¥2,151.00 | 2023-07-10 | ||
Crysdot LLC | CD12062156-25g |
PHENYLSULFINYLACETICACIDETHYLESTER |
54882-04-1 | 95+% | 25g |
$496 | 2024-07-24 | |
Ambeed | A157743-1g |
Phenylsulfinylaceticacidethylester |
54882-04-1 | 85% | 1g |
$168.0 | 2025-02-21 |
Ethyl Phenylsulfinylacetate Related Literature
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
Additional information on Ethyl Phenylsulfinylacetate
Ethyl Phenylsulfinylacetate (CAS No. 54882-04-1): A Comprehensive Overview
Ethyl Phenylsulfinylacetate, identified by its Chemical Abstracts Service (CAS) number 54882-04-1, is a compound of significant interest in the field of chemical and pharmaceutical research. This ester derivative of phenylsulfinylacetic acid has garnered attention due to its unique structural properties and potential applications in various scientific domains.
The molecular structure of Ethyl Phenylsulfinylacetate consists of a phenyl ring sulfonated at the para position, linked to an acetate ester group. This configuration imparts distinct chemical reactivity and makes it a valuable intermediate in synthetic chemistry. The presence of both the sulfoxide and ester functionalities allows for diverse interactions with biological targets, making it a promising candidate for further investigation in drug discovery and material science.
In recent years, there has been growing interest in the pharmacological properties of sulfoxide-containing compounds. Sulfoxides are known for their ability to modulate enzyme activity and interact with biological pathways, often leading to therapeutic effects. Ethyl Phenylsulfinylacetate is no exception, with preliminary studies suggesting potential applications in anti-inflammatory and antioxidant therapies. Its ability to act as a scaffold for drug design has attracted the attention of medicinal chemists seeking novel molecular entities.
The synthesis of Ethyl Phenylsulfinylacetate typically involves the reaction of phenolsulfinate with ethanol under acidic conditions, followed by esterification. This synthetic route highlights the compound's accessibility and suitability for large-scale production. Advances in catalytic methods have further optimized its preparation, making it more efficient and environmentally friendly. Such improvements are crucial for ensuring the sustainability of pharmaceutical manufacturing processes.
One of the most intriguing aspects of Ethyl Phenylsulfinylacetate is its potential role as a chiral building block. The phenyl ring can exist in different stereoisomeric forms, which can significantly influence its biological activity. Researchers are exploring ways to control stereochemistry during synthesis to develop enantiomerically pure derivatives with enhanced specificity and reduced side effects. This approach aligns with the broader trend in pharmaceutical development towards more targeted therapies.
The compound's solubility profile also makes it an attractive candidate for various applications. Ethyl Phenylsulfinylacetate exhibits moderate solubility in both organic solvents and water, facilitating its use in diverse formulations. This property is particularly valuable in drug delivery systems, where compatibility with different matrices is essential for optimal efficacy. Additionally, its stability under various conditions enhances its utility in industrial processes and laboratory experiments.
In the realm of material science, Ethyl Phenylsulfinylacetate has shown promise as a precursor for functional materials. Its structural features allow for integration into polymers and coatings, imparting specific properties such as UV resistance or enhanced thermal stability. These attributes are particularly relevant in industries requiring advanced materials that can withstand harsh environments or meet stringent performance criteria.
The safety profile of Ethyl Phenylsulfinylacetate is another critical consideration. While not classified as a hazardous substance under current regulations, proper handling protocols must be followed to ensure safe usage. Studies on its toxicity and environmental impact are ongoing, with researchers focusing on minimizing any potential risks associated with its production and application. Responsible chemical management remains a cornerstone of sustainable scientific practice.
The future directions for Ethyl Phenylsulfinylacetate research are multifaceted, encompassing both medicinal chemistry and materials science applications. Collaborative efforts between academia and industry are essential to translate laboratory findings into practical solutions that address global challenges. As our understanding of molecular interactions deepens, compounds like Ethyl Phenylsulfinylacetate will continue to play a pivotal role in innovation across multiple scientific disciplines.
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